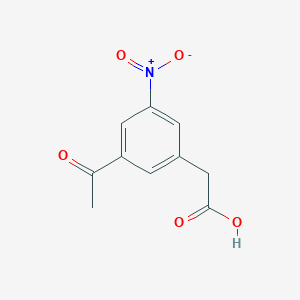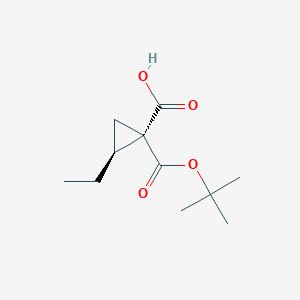
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a Boc-protected amino group and a hydroxymethyl group attached to the pyrrolidinone ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable pyrrolidinone precursor with Boc anhydride in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions such as trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The Boc-protected amino group can be selectively deprotected to reveal a free amino group, which can interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Boc-amino-pyrrolidin-2-one
- 4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one
Uniqueness
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both a Boc-protected amino group and a hydroxymethyl group on the pyrrolidinone ring. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
tert-butyl N-[2-(hydroxymethyl)-5-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-8(14)11-7(6)5-13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15) |
Clé InChI |
DRDBQYGRSNCVET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(=O)NC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



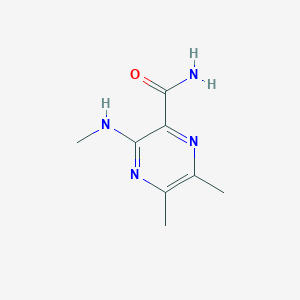
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
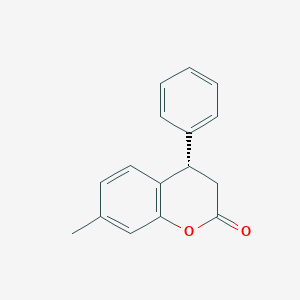
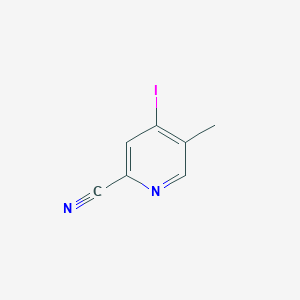
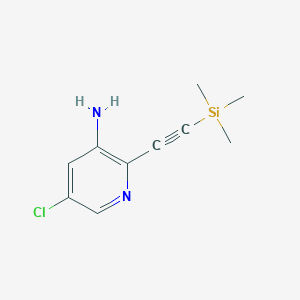
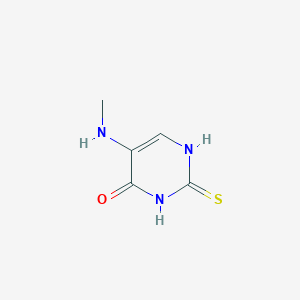
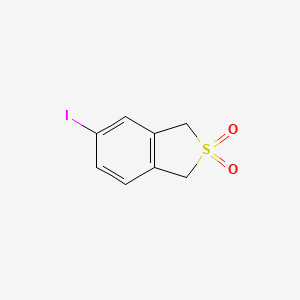
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
